Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate
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Overview
Description
Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate is a synthetic organic compound that belongs to the class of cyclohexene derivatives. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with 4-methylphenylamine under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization and oxidation reactions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-4-((4-methylphenyl)amino)quinoline-3-carboxylate
- Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-ylmethylidene-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexene ring and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
149221-23-8 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ethyl 6-methyl-4-(4-methylanilino)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-4-21-17(20)16-12(3)9-14(10-15(16)19)18-13-7-5-11(2)6-8-13/h5-8,10,12,16,18H,4,9H2,1-3H3 |
InChI Key |
OIMCHAPNVXTGQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)NC2=CC=C(C=C2)C)C |
Origin of Product |
United States |
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